5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid

Lipophilicity ADME Partition coefficient

5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid (CAS 1368113-19-2) is a heterocyclic building block belonging to the pyrrole-2-carboxylic acid family, with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol. The compound features a methylthio (–SMe) substituent at the pyrrole 5-position and a carboxylic acid at the 2-position, conferring computed physicochemical properties that include an XLogP3 of 1.4, a topological polar surface area (TPSA) of 78.4 Ų, three hydrogen bond acceptor sites, and two rotatable bonds.

Molecular Formula C6H7NO2S
Molecular Weight 157.19
CAS No. 1368113-19-2
Cat. No. B2449199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid
CAS1368113-19-2
Molecular FormulaC6H7NO2S
Molecular Weight157.19
Structural Identifiers
SMILESCSC1=CC=C(N1)C(=O)O
InChIInChI=1S/C6H7NO2S/c1-10-5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9)
InChIKeyFATVOHRFPRHEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid (CAS 1368113-19-2): Physicochemical and Structural Baseline for Scientific Procurement


5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid (CAS 1368113-19-2) is a heterocyclic building block belonging to the pyrrole-2-carboxylic acid family, with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol [1]. The compound features a methylthio (–SMe) substituent at the pyrrole 5-position and a carboxylic acid at the 2-position, conferring computed physicochemical properties that include an XLogP3 of 1.4, a topological polar surface area (TPSA) of 78.4 Ų, three hydrogen bond acceptor sites, and two rotatable bonds [1]. These properties position it as a lipophilicity-enhanced, polar-surface-area-expanded congener relative to simple 5-alkyl-substituted pyrrole-2-carboxylic acids, with distinct implications for molecular recognition, derivatization chemistry, and ADME property tuning in early-stage discovery [2].

Why 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid Cannot Be Generically Substituted by 5-Methyl or 4-Methylthio Pyrrole-2-carboxylic Acid Analogs


The 5-methylthio substituent on the pyrrole ring simultaneously increases lipophilicity by approximately +0.4 log units (XLogP3 1.4 vs. 1.0 for the 5-methyl analog) and expands the topological polar surface area by roughly +25 Ų (78.4 vs. 53.1 Ų) relative to the 5-methyl congener [1][2]. This dual modulation—enhanced membrane permeability potential paired with increased polarity—cannot be achieved by simple 5-alkyl analogs. Furthermore, the regioisomeric 4-methylthio variant (CAS 128941-35-5) places the sulfur substituent at a position with distinct electronic resonance effects on the pyrrole ring, altering the acid strength of the carboxylic acid and the reactivity toward electrophilic substitution . The oxidized 5-methylsulfonyl analog (CAS 1368085-26-0) introduces a strong electron-withdrawing group that shifts the predicted pKa to 3.36, drastically different from the ~4.4–4.5 range expected for the thioether form, fundamentally altering ionization state at physiological pH and solution-phase reactivity . These quantifiable divergences in logP, PSA, H-bond acceptor count, and electronic character render each substitution pattern a distinct chemical entity for SAR exploration and synthetic strategy.

Quantitative Differential Evidence for 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid vs. Closest Pyrrole-2-carboxylic Acid Analogs


Lipophilicity (XLogP3) Differentiation: 5-Methylthio vs. 5-Methyl Pyrrole-2-carboxylic Acid

The 5-methylthio substituent increases computed lipophilicity by +0.4 log units relative to the 5-methyl analog: XLogP3 = 1.4 for 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid [1] vs. XLogP3 = 1.0 for 5-methyl-1H-pyrrole-2-carboxylic acid [2]. This difference corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, which is quantitatively meaningful for membrane permeability prediction and compound partitioning in biological assays. The consensus logP for the 5-methyl analog (average of five computational methods) is 0.85 , further widening the lipophilicity gap to 0.55 log units when compared against the XLogP3 of the 5-methylthio compound.

Lipophilicity ADME Partition coefficient Medicinal chemistry

Topological Polar Surface Area (TPSA) Divergence: 5-Methylthio vs. 5-Methyl Pyrrole-2-carboxylic Acid

The introduction of the sulfur atom in the 5-methylthio group expands the topological polar surface area from 53.1 Ų (5-methyl analog) to 78.4 Ų (5-methylthio compound), a net increase of +25.3 Ų or approximately 48% [1][2]. This TPSA value crosses the 60 Ų threshold often used as a preliminary filter for blood-brain barrier penetration and moves the compound closer to the 70–80 Ų range associated with favorable oral absorption. The increase is attributable to the additional sulfur atom contributing to the polar surface calculation, whereas the 5-methyl analog's TPSA derives solely from the carboxylic acid and pyrrole NH contributions.

Polar surface area Drug-likeness Permeability Medicinal chemistry

Hydrogen Bond Acceptor Count Differentiation: 5-Methylthio (n=3) vs. 5-Methyl (n=2) Pyrrole-2-carboxylic Acid

The sulfur atom in the 5-methylthio group provides a third hydrogen bond acceptor site, compared to only two (the carboxylic acid oxygens) in the 5-methyl analog [1][2]. This additional H-bond acceptor may engage in sulfur-mediated hydrogen bonding (S···H–X interactions), which are recognized contributors to protein-ligand binding and crystal packing. The parent pyrrole-2-carboxylic acid (CAS 634-97-9) also has only two H-bond acceptors, confirming that the third acceptor is a unique feature conferred by the divalent sulfur [3].

Hydrogen bonding Molecular recognition Solubility Crystal engineering

Regioisomeric Differentiation: 5-Methylthio vs. 4-Methylthio Pyrrole-2-carboxylic Acid — Positional Effects on Electronic Distribution and Derivatization Chemistry

The 5-methylthio isomer (CAS 1368113-19-2) and the 4-methylthio isomer (CAS 128941-35-5) share the identical molecular formula (C6H7NO2S) and molecular weight (157.19 g/mol), yet the position of the methylthio substituent determines its electronic influence on the pyrrole ring and the carboxylic acid [1]. In the 5-position, the methylthio group is conjugated with the carboxylic acid through the pyrrole π-system (vinylogous relationship), whereas the 4-substituted isomer places the sulfur substituent in a cross-conjugated position relative to the carboxyl group. This positional difference alters the predicted pKa: the 4-methylthio analog is expected to have a slightly higher pKa due to reduced direct conjugation with the carboxylate, while the 5-methylthio compound benefits from the electron-donating mesomeric effect of sulfur at the position alpha to the ring nitrogen, which modulates electrophilic aromatic substitution reactivity at the remaining unsubstituted positions (C-3 and C-4) .

Regioisomerism Electronic effects Electrophilic substitution Synthetic chemistry

Electronic Property Gradient Across Oxidation States: 5-Methylthio (Thioether) vs. 5-Methylsulfonyl (Sulfone) Pyrrole-2-carboxylic Acid

The 5-methylthio compound exists as a thioether (sulfide oxidation state), whereas the corresponding 5-methylsulfonyl analog (CAS 1368085-26-0) is the fully oxidized sulfone. The predicted pKa drops sharply from approximately 4.4–4.5 (thioether, estimated from parent pyrrole-2-carboxylic acid pKa of 4.45 and related 5-aryl-methylthio pyrrole-2-carboxylic acids with pKa ~4.44 ) to 3.36±0.10 for the 5-methylsulfonyl derivative . This approximately 1.1 log unit decrease reflects the strong electron-withdrawing effect of the sulfone group transmitted through the pyrrole π-system, which stabilizes the conjugate base (carboxylate anion). At physiological pH 7.4, the 5-methylsulfonyl compound would be >99.99% ionized (carboxylate form), whereas the 5-methylthio compound ionizes to a lesser but still substantial extent (estimated ~99.9% based on Henderson-Hasselbalch). The 5-methyl analog (pKa 4.73±0.10) is approximately 0.3 units less acidic than the 5-methylthio compound, consistent with the weak electron-donating inductive effect of the methyl group versus the weak electron-withdrawing inductive effect of the methylthio group.

Electronic effects pKa modulation Oxidation state Ionization

Highest-Confidence Research and Industrial Application Scenarios for 5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid


Medicinal Chemistry: Lead Optimization Scaffold Requiring Balanced Lipophilicity and Polar Surface Area

In lead optimization programs where a compound series requires simultaneous fine-tuning of logP and TPSA, 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid offers a quantitatively distinct starting point relative to the 5-methyl scaffold. The +0.4 unit XLogP3 increase and +25.3 Ų TPSA expansion, as established in Section 3 (Evidence Items 1 and 2), provide medicinal chemists with a scaffold that moves ADME property space in a direction not accessible with 5-alkyl congeners. This compound is particularly suited for fragment-based or structure-based design campaigns targeting binding sites with mixed hydrophobic/polar character, where the sulfur atom can engage in additional non-covalent interactions (e.g., sulfur-π, S···H–N hydrogen bonds) not available to the 5-methyl analog [1].

Synthetic Chemistry: Orthogonal Derivatization via Methylthio Retention or Oxidation

The methylthio group at the 5-position serves as a dual-purpose synthetic handle. It can be retained as a thioether through amidation or esterification of the carboxylic acid, or it can be selectively oxidized to the sulfoxide or sulfone using controlled stoichiometry (e.g., mCPBA or Oxone), providing access to three distinct oxidation states from a single precursor. The ~1.1 unit pKa difference between the thioether and sulfone forms (Section 3, Evidence Item 5) enables postsynthetic modulation of the carboxylate ionization state without altering the core scaffold. This oxidative diversification strategy is not available with 5-alkyl-substituted pyrrole-2-carboxylic acids, which lack an oxidizable heteroatom substituent .

Agrochemical Intermediate: Synthesis of Methylthio-Pyrrole Carboxamide Derivatives

Pyrrole-2-carboxylic acid derivatives bearing methylthio substituents have been documented as intermediates in the synthesis of insecticidal and acaricidal pyrrole carboxamides, as demonstrated by the activity of structurally related pyrrole-2-carboxylic acid derivatives against Plutella xylostella and Spodoptera exigua [2]. The 5-methylthio substitution pattern provides a distinct electronic profile compared to halogen-substituted analogs (e.g., 5-bromo, 5-chloro), offering a complementary reactivity manifold for agrochemical lead generation where sulfur-containing heterocycles are privileged motifs for target binding [3].

Chemical Biology: Sulfur-Containing Probe for Metalloenzyme Active Site Mapping

The divalent sulfur in the 5-methylthio group can serve as a soft ligand for transition metal ions (e.g., Zn²⁺, Cu⁺, Fe²⁺), while the carboxylic acid provides a hard ligand for metal coordination or covalent modification. This ambidentate character, combined with the additional H-bond acceptor site relative to 5-alkyl analogs (Section 3, Evidence Item 3), makes this compound a candidate for designing bidentate or tridentate metal-chelating fragments for metalloenzyme inhibitor development. The pyrrole NH and the sulfur atom together can form a chelating motif with the carboxylate, a geometry not achievable with simple 5-alkyl-pyrrole-2-carboxylic acids [4].

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